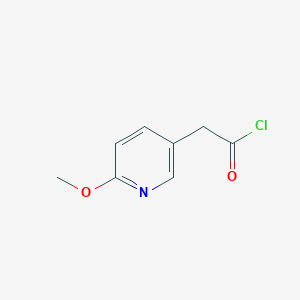
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C8H5F3N2O. It is a derivative of pyridine, characterized by the presence of a trifluoromethoxy group at the 5-position and an acetonitrile group at the 2-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethoxy)pyridine with sodium cyanide in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce pyridine N-oxides .
Applications De Recherche Scientifique
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. In agrochemicals, it can interfere with essential biological processes in pests, resulting in their elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Similar in structure but with a chloro group instead of a trifluoromethoxy group.
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
2-(5-(Trifluoromethoxy)pyridin-2-yl)acetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C8H5F3N2O |
|---|---|
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
2-[5-(trifluoromethoxy)pyridin-2-yl]acetonitrile |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-1-6(3-4-12)13-5-7/h1-2,5H,3H2 |
Clé InChI |
BQNPJUINBAFMGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1OC(F)(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)

![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)


![4-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13125771.png)




